4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
This compound features a pyrimidine core substituted with a 2,4-dichlorophenylsulfanyl group at position 4, a trifluoromethyl group at position 6, and a dimethylamino group at position 2. Its molecular formula is C₁₃H₁₁Cl₂F₃N₃S, with a molecular weight of 381.21 g/mol.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3S/c1-21(2)12-19-10(13(16,17)18)6-11(20-12)22-9-4-3-7(14)5-8(9)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJIHFWSDPRAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)SC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 2,4-dichlorothiophenol with N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways:
- Anticancer Activity : Studies have shown that compounds similar to this pyrimidine derivative can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation and survival. The trifluoromethyl group enhances the compound's binding affinity to target proteins involved in cancer progression.
- Antimicrobial Properties : Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial activity against various pathogens. The presence of the dichlorophenylsulfanyl group may enhance this activity by improving the lipophilicity of the molecule, allowing better membrane penetration.
Agricultural Chemistry
The compound's structural characteristics make it suitable for development as a pesticide or herbicide:
- Pesticidal Activity : The compound's ability to interact with biological targets suggests potential use in pest control formulations. Its unique chemical properties may allow it to disrupt metabolic processes in pests, leading to effective pest management strategies.
Biochemical Research
The interaction of this compound with specific enzymes and receptors is of particular interest:
- Enzyme Inhibition Studies : The sulfanyl group may play a crucial role in enzyme inhibition, which is vital for understanding metabolic pathways and developing inhibitors for therapeutic purposes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of similar pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents reported on the synthesis of pyrimidine-based compounds, including those with similar structures to 4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine. These compounds showed promising activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may confer greater metabolic stability compared to analogs with methoxy or methyl groups (e.g., ) .
- Dichlorophenyl Moieties : The 2,4-dichlorophenyl group is associated with enhanced cytotoxicity, as seen in bis-pyrimidine derivatives (e.g., s14 in with IC₅₀ = 1.08 µM) .
- Sulfanyl vs. Carbazole : The sulfanyl group in the target compound may offer redox-modulating properties, contrasting with the carbazole-substituted 5i (), which showed potent urease inhibition .
Comparison with Analogs :
Pharmacological and Toxicological Profiles
Biological Activity
4-(2,4-Dichlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known by its CAS number 338792-25-9, is a synthetic organic compound characterized by a complex structure that includes a pyrimidine ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the context of modulating immune responses and as a potential therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.2 g/mol. Its structure features:
- Dichlorophenyl Group : Enhances hydrophobic interactions.
- Trifluoromethyl Group : Increases metabolic stability and binding affinity.
- Sulfanyl Group : May play a role in enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors or enzymes involved in immune modulation. The trifluoromethyl group is known to enhance binding affinity, while the dichlorophenylsulfanyl group can interact with hydrophobic pockets in target proteins, potentially leading to altered signaling pathways.
In Vitro Studies
Recent studies have explored the compound's effects on Toll-like receptor 8 (TLR8), which plays a crucial role in the innate immune response. In HEK293 cell lines, it was found that the compound exhibited low-micromolar concentration-dependent inhibition of TLR8-mediated signaling, indicating its potential as a negative modulator of TLR8 activity . This modulation can be significant in managing inflammatory and autoimmune diseases.
Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationships revealed that specific substituents on the pyrimidine ring are critical for biological activity. The presence of both the trifluoromethyl and dichlorophenyl groups significantly contributes to the compound's efficacy in inhibiting TLR8 signaling pathways .
Case Study 1: Anticancer Potential
In a study assessing various pyrimidine derivatives, it was noted that compounds with similar structural features demonstrated significant cytotoxicity against cancer cell lines. For instance, compounds with halogenated phenyl groups showed enhanced antiproliferative effects compared to their non-halogenated counterparts . The study highlighted that the presence of electronegative groups like chlorine is essential for eliciting antiproliferative activity.
Case Study 2: Antimicrobial Activity
Another investigation into related compounds indicated potential antimicrobial properties. The presence of electron-withdrawing groups on aromatic rings was linked to increased antimicrobial efficacy against various pathogens . This suggests that this compound may also possess similar properties worth exploring further.
Comparative Analysis
Q & A
Q. Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. The trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) and dimethylamine protons (δ ~2.8-3.2 ppm in ¹H NMR) are key markers .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between amine and pyrimidine nitrogen) .
Advanced: How can structural polymorphism in pyrimidine derivatives impact biological activity data interpretation?
Answer:
Polymorphism can alter solubility, bioavailability, and target binding. For example:
- Case Study : N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits two polymorphs with dihedral angle differences of 5.2° vs. 6.4° between pyrimidine and phenyl rings, affecting crystal packing and dissolution rates .
- Mitigation Strategies :
Basic: Which spectroscopic and chromatographic methods are critical for purity assessment?
Answer:
- HPLC-MS : Quantify impurities using reverse-phase C18 columns (e.g., 95% acetonitrile/water gradient) coupled with mass detection for molecular weight confirmation .
- Elemental Analysis : Verify C/H/N/S ratios to confirm stoichiometry (e.g., C₁₃H₁₁Cl₂F₃N₃S requires C 42.86%, H 2.99%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
Advanced: What strategies improve regioselectivity during functionalization of the pyrimidine core?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer substitution to the 4-position .
- Metal Catalysis : Use Pd-catalyzed cross-coupling for selective C-S bond formation at the 4-position, avoiding competing reactions at the 2- or 6-positions .
- Computational Modeling : DFT calculations predict electron density distributions to identify reactive sites (e.g., higher electrophilicity at sulfur-bound positions) .
Basic: What safety protocols are essential when handling intermediates with hazardous substituents (e.g., chlorophenyl groups)?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal contact.
- Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., dichloromethane).
- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .
Advanced: How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
Answer:
The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5 vs. ~2.0 for non-fluorinated analogs).
- Metabolic Resistance : Reduces oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds.
- Case Study : Trifluoromethyl-substituted pyrimidines show 2-3× longer half-lives in rodent models compared to methyl analogs .
Basic: What crystallization solvents optimize single-crystal growth for X-ray studies?
Answer:
- Slow Evaporation : Use mixed solvents like CHCl₃/MeOH (3:1) to slow nucleation.
- Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts.
- Additives : Add 1% ethyl acetate to improve crystal symmetry .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Answer:
- Plasma Protein Binding Assays : Measure free drug concentrations (e.g., equilibrium dialysis) to account for serum protein interactions.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites masking parent compound efficacy.
- 3D Tumor Spheroid Models : Bridge the gap between 2D assays and in vivo systems by simulating tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
